molecular formula C8H5F2NO4 B139137 2-(2,3-Difluoro-6-nitrophenyl)acetic acid CAS No. 141428-47-9

2-(2,3-Difluoro-6-nitrophenyl)acetic acid

Cat. No. B139137
Key on ui cas rn: 141428-47-9
M. Wt: 217.13 g/mol
InChI Key: KZNVCGPCWKYPKD-UHFFFAOYSA-N
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Patent
US06900231B2

Procedure details

To a suspension of NaH (11.3 g, 60% oil dispersion, 282 mmol) in tetrahydrofuran (THF) (35 mL) in an ice-bath was added a solution of diethyl malonate (45.2 g, 42.9 mL, 282 mmol) in THF (70 mL) over a period of an hour so that the reaction temperature was kept below 20° C. Some white solid precipitated during the addition. To the above reaction mixture was added a solution of 1,2,3-trifluoro-4-nitrobenzene (25.0 g, 141 mmol) in THF (35 mL) over a period of 1 hour so that the reaction temperature was kept below 10° C. The ice-bath was removed and the mixture was stirred at ambient temperature for 2 hours. Acetic acid (18 mL) was added to the reaction solution, and THF was evaporated under reduced pressure. Chloroform (200 mL), H2O (250 mL), and concentrated HCl (18 mL) were added. The organic layer was separated, concentrated, mixed with 4N HCl (45 mL) and acetic acid (35 mL), and refluxed for 14 hours. The reaction mixture was allowed to cool to room temperature. The solid precipitated upon cooling was filtered off, washed with diisopropyl ether, and dissolved in MeOH (70 mL). After treating with active carbon, the solvent was evaporated, and the crystalline residue washed with isopropyl ether, and filtered off to give the title compound (17.6 g, 58% yield) as a white solid. 1H-NMR (400 MHz, CDCl3) δ 8.05-8.01 (m, 1H), 7.47 (dd, J=17.4, 8.9 Hz, 1H), 4.10 (s, 2H).
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
42.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11]CC)(=[O:10])[CH2:4][C:5](OCC)=O.[F:14][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=C(F)[C:16]=1[F:25]>O1CCCC1>[F:25][C:16]1[C:15]([F:14])=[CH:20][CH:19]=[C:18]([N+:21]([O-:23])=[O:22])[C:5]=1[CH2:4][C:3]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42.9 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 20° C
CUSTOM
Type
CUSTOM
Details
Some white solid precipitated during the addition
CUSTOM
Type
CUSTOM
Details
was kept below 10° C
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
Acetic acid (18 mL) was added to the reaction solution, and THF
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Chloroform (200 mL), H2O (250 mL), and concentrated HCl (18 mL) were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
mixed with 4N HCl (45 mL) and acetic acid (35 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH (70 mL)
ADDITION
Type
ADDITION
Details
After treating with active carbon
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
the crystalline residue washed with isopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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